An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride
An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenoxy)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No: 1185142-37-3), a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support its effective use in research and development.
Introduction: The Significance of Substituted Pyrrolidines in Drug Discovery
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure, basic nitrogen atom, and the potential for stereochemical complexity make it a versatile component for designing molecules that can effectively interact with biological targets.[2] The introduction of a substituted phenoxy group at the 3-position, as seen in the title compound, allows for the exploration of a vast chemical space, influencing properties such as lipophilicity, metabolic stability, and target-binding affinity. The specific combination of bromo and fluoro substituents on the phenyl ring further modulates these characteristics, making 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride a valuable intermediate for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While detailed experimental data for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is not extensively published in peer-reviewed literature, the following information has been compiled from supplier data and analogous compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride | [3] |
| CAS Number | 1185142-37-3 | [3] |
| Molecular Formula | C₁₀H₁₂BrClFNO | [3] |
| Molecular Weight | 296.56 g/mol | N/A |
| IUPAC Name | 3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | [3] |
| InChI Key | ONCNDXJHRHMWNO-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1NC(OC2=CC=C(C=C2F)Br)C1.Cl | [3] |
| Physical Form | Solid (predicted) | N/A |
| Melting Point | Not available. For a related compound, 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, the melting point is approximately 155-157 °C.[4] | N/A |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents like methanol and ethanol.[4][5] | N/A |
Synthesis and Purification
The synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride typically involves a nucleophilic aromatic substitution reaction (SNAr) or an etherification reaction. A general, plausible synthetic route is outlined below.
General Synthesis Pathway
The formation of the ether linkage is the key step in the synthesis. This can be achieved by reacting 4-bromo-2-fluorophenol with a suitably protected 3-hydroxypyrrolidine derivative, followed by deprotection and salt formation. A common approach is the Mitsunobu reaction or a Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical)
Causality: The following protocol is a representative example based on established methodologies for similar compounds. The choice of the Boc protecting group for the pyrrolidine nitrogen is strategic, as it is stable under the conditions of the etherification and can be readily removed under acidic conditions.
Step 1: Synthesis of N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine
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To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-bromo-2-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired intermediate.
Step 2: Synthesis of 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
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Dissolve the purified N-Boc-3-(4-bromo-2-fluorophenoxy)pyrrolidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or diethyl ether.
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Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane, 2-3 eq.) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours. The precipitation of the hydrochloride salt is typically observed.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 2.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field. The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm), with splitting patterns influenced by the bromo and fluoro substituents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrrolidine ring and the aromatic ring. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond coupling constant (¹JC-F).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. For this compound, a high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in approximately a 1:1 ratio).[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. A reverse-phase method is typically employed.
Table 2: Representative HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from a low to high percentage of solvent B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Self-Validating System: The purity assessment by HPLC should be cross-validated with other techniques like NMR and elemental analysis to ensure accuracy.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Development
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine moiety can serve as a key pharmacophoric element, while the substituted phenoxy group allows for fine-tuning of the molecule's properties to optimize its interaction with a biological target.
The presence of the bromo and fluoro substituents opens up possibilities for further chemical modifications, such as cross-coupling reactions at the bromine position, to introduce additional diversity.
Conclusion
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a strategically designed building block that holds significant potential for the discovery of new bioactive molecules. Its synthesis, while requiring careful control of reaction conditions, follows established chemical principles. A thorough analytical characterization is paramount to ensure its quality for downstream applications. This guide provides a foundational understanding of its chemical properties and handling, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
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ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]
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Alchem Pharmtech. CAS N/A | 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride. [Link]
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NIST WebBook. Pyrrolidine. [Link]
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precisionFDA. 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE. [Link]
